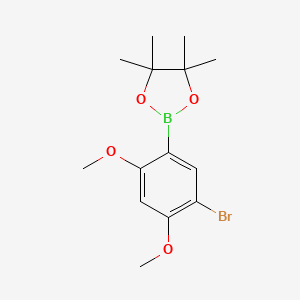

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester functional group, which makes it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Wirkmechanismus

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . The targets in these reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed.

Mode of Action

The compound participates in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a new bond with an electrophilic organic group. In the transmetalation step, the boronic ester transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key pathway in which this compound is involved. This reaction is used to create biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials . The downstream effects of this reaction depend on the specific molecules being coupled and can lead to a wide range of organic compounds.

Pharmacokinetics

It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The primary result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic molecules from simpler precursors . The specific molecular and cellular effects would depend on the nature of the resulting compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester group . Additionally, the presence of a palladium catalyst and suitable reaction partners is necessary for the compound to participate in the Suzuki–Miyaura reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Acids or Hydrogen Peroxide: Used in protodeboronation reactions.

Major Products:

Biaryls or Substituted Alkenes: Formed in Suzuki-Miyaura cross-coupling reactions.

Deboronated Products: Formed in protodeboronation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boronic acids and their derivatives have gained prominence in medicinal chemistry due to their diverse biological activities. The compound 5-bromo-2,4-dimethoxyphenylboronic acid, pinacol ester is particularly noted for its potential applications in:

- Anticancer Agents : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. The structural modifications provided by compounds like 5-bromo-2,4-dimethoxyphenylboronic acid enhance selectivity and potency against specific cancer types .

- Antibacterial and Antiviral Activities : Research indicates that boronic acids can exhibit significant antibacterial and antiviral properties. Their ability to form reversible covalent bonds with diols makes them suitable for targeting enzymes involved in bacterial resistance mechanisms .

- Drug Development : The introduction of boronic acid groups into bioactive molecules has been shown to modify their pharmacokinetic properties and enhance therapeutic efficacy. This has led to the development of drugs such as bortezomib for multiple myeloma treatment .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

- Synthesis of Fluorescent Probes : Due to its boron content, this compound can be utilized in the synthesis of fluorescent probes for biological imaging and sensing applications. The ability to modify electronic properties through substitution makes it an ideal candidate for developing sensitive detection methods .

Material Science

In material science, boronic acids are used to create advanced materials with unique properties:

- Polymer Chemistry : Boronic esters can be used to synthesize dynamic covalent polymers that respond to environmental stimuli. The incorporation of 5-bromo-2,4-dimethoxyphenylboronic acid into polymer matrices can enhance mechanical properties and enable self-healing capabilities .

- Nanomaterials : The compound can be employed in the preparation of boron-containing nanomaterials which have applications in catalysis, electronics, and energy storage systems .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of boronic acids, including 5-bromo-2,4-dimethoxyphenylboronic acid, exhibited potent inhibition of cancer cell proliferation through proteasome inhibition. This mechanism was linked to enhanced apoptosis rates in multiple myeloma cell lines.

Case Study 2: Synthesis of Fluorescent Probes

Research involving the synthesis of fluorescent probes reported the successful incorporation of 5-bromo-2,4-dimethoxyphenylboronic acid into a fluorescent sensor for detecting glucose levels. The sensor showed high sensitivity and selectivity due to the unique interactions facilitated by the boron atom.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic Acid, Pinacol Ester

- 4-Methoxyphenylboronic Acid, Pinacol Ester

- 2,4-Dimethoxyphenylboronic Acid, Pinacol Ester

Uniqueness:

- 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions . This makes it particularly valuable in the synthesis of complex molecules where specific functional groups are required .

Biologische Aktivität

5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their role in various biochemical processes, including enzyme inhibition and as building blocks in organic synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C12H15BBrO4

- Molecular Weight : 303.06 g/mol

- CAS Number : 214360-62-0

The compound features a brominated aromatic ring with two methoxy groups and a boronic acid moiety, which is crucial for its reactivity and interaction with biological targets.

Boronic acids are known to interact with diols and can form reversible covalent bonds with certain biomolecules. This property is particularly useful in the design of inhibitors for various enzymes such as proteases and kinases. The presence of the bromine and methoxy groups can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.

Pharmacological Profiles

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- A study demonstrated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of 5-bromo-2,4-dimethoxyphenylboronic acid against various cancer cell lines remains to be fully characterized, but its structural analogs have shown promise in preclinical models .

- Antiviral Properties :

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival. For instance, studies on related boronic acids have shown inhibition of AAK1 and GAK kinases, which are potential targets for antiviral therapies .

Structure-Activity Relationship (SAR)

The SAR studies focus on understanding how modifications to the boronic acid structure affect biological activity. Key findings include:

- Substitution Patterns : The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the binding affinity to target enzymes.

- Boron Functionalization : Variations in the boron moiety (e.g., different esters) can influence solubility and bioavailability, impacting overall efficacy .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, derivatives of phenylboronic acids were tested against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to 5-bromo-2,4-dimethoxyphenylboronic acid exhibited IC50 values in the low micromolar range against breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2,4-dimethoxyphenylboronic acid | MCF-7 | 8.5 |

| Control (no treatment) | MCF-7 | N/A |

Case Study 2: Antiviral Activity

A study investigating the antiviral potential of boronic acids found that certain derivatives inhibited dengue virus replication in vitro by targeting host kinases essential for viral entry . While specific data on 5-bromo-2,4-dimethoxyphenylboronic acid is limited, its structural similarities suggest potential efficacy.

Eigenschaften

IUPAC Name |

2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMHCUJQCLDWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.